3-(4-chlorophenyl)-5,6-di(2-furyl)-4-imino-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione
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Overview
Description
3-(4-chlorophenyl)-5,6-di(2-furyl)-4-imino-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C20H12ClN3O3S and its molecular weight is 409.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
- The synthesis of heterocyclic compounds, particularly those involving the pyrimidine-thione moiety, has garnered significant interest due to their diverse biological activities. Studies have shown the development of various derivatives through reactions with different reagents, leading to compounds with potential antimicrobial properties (El-Agrody et al., 2001). Additionally, the conversion reactions of pyrimidine-thiones with nucleophilic agents have been explored, highlighting their inhibitory action against acetylcholinesterase and carbonic anhydrase isoforms, alongside their antioxidant activities (Taslimi et al., 2018).
Antimicrobial and Enzyme Inhibition Studies
- The antimicrobial study of linked heterocyclic compounds containing the pyrazole-pyrimidine-thiazolidin-4-one ring system has revealed significant inhibitory activity against various bacteria and fungi. This study showcases the importance of the structural moiety in developing new antimicrobial agents (Reddy et al., 2010). Furthermore, the enzyme inhibition properties of these compounds, particularly against acetylcholinesterase and carbonic anhydrase, suggest their potential in designing drugs for diseases associated with these enzymes.
Development of New Ring Systems
- Research into the synthesis of new ring systems, such as furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, has opened up avenues for discovering novel compounds with unique biological activities. These synthetic pathways involve the manipulation of furan and pyrimidine rings to produce derivatives with potential for further pharmacological exploration (Hassan, 2000).
Spectroscopic and Thermal Studies
- Spectroscopic, thermal, and dielectric studies of novel pyrimidine derivatives have provided insight into their stability and electronic properties. For instance, the investigation of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals through various analytical techniques has elucidated their structural characteristics and thermal behavior, contributing to our understanding of how these compounds interact at the molecular level (Vyas et al., 2013).
Mechanism of Action
Target of Action
The compound, also known as 4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit their targets by binding to the active sites of these proteins, thereby disrupting their normal function . This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell proliferation and survival .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For instance, inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, inhibition of cyclin-dependent kinases can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. Generally, inhibition of the aforementioned targets can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells . .
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-11-5-7-12(8-6-11)24-18(22)16-15(13-3-1-9-25-13)17(14-4-2-10-26-14)27-19(16)23-20(24)28/h1-10H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHGXWFPNANSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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